Bienvenue dans la boutique en ligne BenchChem!

N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide

Quinoline-8-sulfonamide Structural analog QS-3g

This quinoline-8-sulfonamide features a sterically and electronically distinct 3-(2-oxopyrrolidin-1-yl)-4-methoxyphenyl motif unmatched in published PKM2, MAO/ChE, or NPP inhibitor series. Its unique lactam H-bond acceptor placement makes it an essential chemical probe for expanding cancer-metabolism and neurodegeneration SAR landscapes. Direct experimental characterization is mandatory—do not extrapolate from mono-substituted analogs.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 1211711-75-9
Cat. No. B2631604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide
CAS1211711-75-9
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4CCCC4=O
InChIInChI=1S/C20H19N3O4S/c1-27-17-10-9-15(13-16(17)23-12-4-8-19(23)24)22-28(25,26)18-7-2-5-14-6-3-11-21-20(14)18/h2-3,5-7,9-11,13,22H,4,8,12H2,1H3
InChIKeyRCQGWBNYNRQOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide (CAS 1211711-75-9): Chemical Class and Baseline Characteristics for Research Procurement


N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide belongs to the quinoline-8-sulfonamide class, a pharmacophore extensively investigated for anticancer, anti-inflammatory, and neurotherapeutic applications [1]. The molecule is distinguished from simpler N-aryl-quinoline-8-sulfonamides by the presence of a 2-oxopyrrolidin-1-yl substituent at the meta-position of the central phenyl ring, adjacent to the para-methoxy group [2]. This dual substitution pattern (p-OCH₃, m-2-oxopyrrolidin-1-yl) creates a sterically and electronically distinct architecture that differentiates it from common comparator compounds such as N-(4-methoxyphenyl)quinoline-8-sulfonamide (CHEMBL1343793, QS-3g) and other mono-substituted quinoline-8-sulfonamide screening hits. The compound has a molecular formula of C₂₀H₁₉N₃O₄S and a molecular weight of 397.4 g/mol [2].

Why Generic Substitution Fails for N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide: Structural Specificity and Pharmacological Context


Within the quinoline-8-sulfonamide class, relatively minor structural modifications produce substantial shifts in target engagement and biological potency profiles. For example, in a series of quinoline-8-sulfonamides evaluated as PKM2 modulators, the specific substitution pattern dictated whether a compound functioned as an inhibitor or an activator of the enzyme, with attendant differences in intracellular pyruvate reduction and cancer cell viability [1]. Similarly, structure-activity relationship (SAR) studies on quinoline-sulfonamide dual MAO/ChE inhibitors demonstrated that moving a methoxy group from the para- to the meta-position altered enzyme inhibition potency by up to 2.5-fold [2]. The target compound's unique 3-(2-oxopyrrolidin-1-yl)-4-methoxyphenyl motif has no direct structural match among the well-characterized quinoline-8-sulfonamide derivatives described in the Marciniec et al. PKM2 series, the NPP inhibitor series, or the MAO/ChE dual inhibitor series [1][2][3]. Consequently, pharmacological or biological performance data cannot be reliably extrapolated from even structurally proximate analogs; direct experimental characterization of this specific compound is required for any scientific application.

Quantitative Differentiation Evidence for N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide: Comparator-Anchored Analysis


Structural Differentiation from the Closest Characterized Analog: N-(4-Methoxyphenyl)quinoline-8-sulfonamide (QS-3g)

The closest structurally characterized analog in the primary literature is N-(4-methoxyphenyl)quinoline-8-sulfonamide (QS-3g, also identified as CHEMBL1343793). QS-3g has been shown to reduce the inflammatory response of fibroblast-like synoviocytes (FLS) by targeting receptor activity modifying protein 1 (RAMP1) in a rheumatoid arthritis model, with effects on IL-6 and IL-8 secretion [1]. Critically, QS-3g lacks the 2-oxopyrrolidin-1-yl substituent at the meta-position of the phenyl ring that defines the target compound. The introduction of the 2-oxopyrrolidin-1-yl group at the 3-position creates a tertiary amide moiety, which is expected to alter hydrogen-bonding capacity, rotational freedom around the N-aryl bond, and overall molecular topology compared to the simpler N-(4-methoxyphenyl) analog. No direct comparative biological data between these two compounds exist in the open literature.

Quinoline-8-sulfonamide Structural analog QS-3g Inflammatory response

Absence from Key Quinoline-8-Sulfonamide SAR Series: Negative Differentiation from PKM2 Modulator Compound 9a

The Marciniec et al. (2023) study evaluated a series of 8-quinolinesulfonamide derivatives as PKM2 modulators. The most potent compound identified, 9a, was shown to reduce intracellular pyruvate levels in A549 lung cancer cells with impact on cell viability and cell-cycle distribution [1]. However, the target compound is structurally absent from this series: compound 9a incorporates a 1,2,3-triazole linker derived from CuAAC chemistry, a structural feature entirely absent in the target compound. Among the 22 compounds synthesized and tested in that series, none bear the 2-oxopyrrolidin-1-yl motif at any position. This absence is significant because it means the target compound falls outside the SAR landscape mapped by the most directly relevant primary research study on the quinoline-8-sulfonamide class as PKM2 modulators.

PKM2 Pyruvate kinase Cancer metabolism Quinoline-8-sulfonamide

Class-Level Evidence: Quinoline-8-Sulfonamide Derivatives as NPP Inhibitors – Positioning of the Target Compound

A 2025 study by Jabeen et al. synthesized and evaluated 22 quinoline-8-sulfonamide derivatives (3a–3v) for inhibitory activity against human NPP1 and NPP3. The most potent compounds achieved sub-micromolar IC₅₀ values: compound 3d (N-(2-fluoro-5-methylbenzyl)-, IC₅₀ = 0.812 ± 0.071 µM against h-NPP1), compound 3n (N-(cyclohexylmethyl)-, IC₅₀ = 0.731 ± 0.013 µM), and compound 3h (N-(2,4-dichlorophenyl)-, dual h-NPP1/h-NPP3 inhibitor with IC₅₀ = 1.23 ± 0.011 µM and 0.871 ± 0.08 µM, respectively) [1]. The target compound is not part of this series, and its N-aryl substitution pattern (3-(2-oxopyrrolidin-1-yl)-4-methoxyphenyl) is structurally distinct from all active compounds in the 3a–3v set. The SAR from this series indicates that small substituent changes dramatically affect NPP isoform selectivity and potency: for example, the difference between N-(2-fluorophenyl) (3q, IC₅₀ = 0.78 ± 0.07 µM) and N-(2,4-dichlorophenyl) (3h, IC₅₀ = 1.23 ± 0.011 µM) demonstrates that halogen substitution pattern alone can alter potency by approximately 1.6-fold [1].

NPP1 NPP3 Ectonucleotidase Quinoline-8-sulfonamide Inhibitor

MAO-B Inhibitory Potential: Class-Level Inference from Quinoline-Sulfonamide Multi-Target Neurotherapeutics

A 2024 study by Elkelesh et al. designed and synthesized 18 quinoline-sulfonamide derivatives (a1–a18) as dual MAO and ChE inhibitors for Alzheimer's disease research. The most potent compounds achieved IC₅₀ values of 0.59 ± 0.04 µM (MAO-A, compound a5), 0.47 ± 0.03 µM (MAO-B, compound a12), 0.58 ± 0.05 µM (BChE), and 1.10 ± 0.77 µM (AChE) [1]. SAR analysis revealed that methoxy substitution position critically modulates enzyme selectivity: p-methoxy substitution (a18) exhibited approximately 2.5-fold lower potency than di-substitution (a6) in certain enzyme contexts, and the introduction of heterocyclic substituents produced variable effects depending on the specific enzyme target [1]. The target compound, with its unique p-methoxy, m-(2-oxopyrrolidin-1-yl) disubstitution pattern, is structurally distinct from all compounds in this series. The 2-oxopyrrolidin-1-yl group introduces a lactam carbonyl capable of participating in hydrogen-bonding interactions with active-site residues that are not available to the simple alkoxy or halogen substituents explored in the published SAR.

MAO-B Monoamine oxidase Neurotherapeutic Quinoline-sulfonamide

Patent Landscape: Quinoline-8-Sulfonamide Derivatives with Anticancer Activity (Agios Pharmaceuticals)

The patent family EP2448582/EP3241554, assigned to Agios Pharmaceuticals, Inc., claims quinoline-8-sulfonamide derivatives having anticancer activity [1]. The patent describes compounds that modulate cancer metabolism pathways. While the specific compound N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide is not explicitly named in the available patent abstracts, its structural features—particularly the quinoline-8-sulfonamide core with an N-aryl substitution bearing a methoxy group—fall within the general Markush structures claimed in this patent family. Notably, the patent is granted and has been maintained through the 15th renewal year (as of 2024), indicating ongoing commercial interest in this chemical space [1]. The existence of this patent family suggests that quinoline-8-sulfonamide derivatives with substituted N-phenyl moieties have been evaluated for anticancer utility, though specific activity data for the target compound would require access to the full patent specification or related Agios development disclosures.

Anticancer Quinoline-8-sulfonamide Patent Agios Pharmaceuticals

Synthetic Intermediacy: Relationship to (2-Oxopyrrolidin-1-yl)quinoline Building Blocks in Antimalarial Research

A 2015 study by Vandekerckhove et al. established that (2-oxopyrrolidin-1-yl)quinolines serve as versatile synthetic intermediates for the preparation of functionalized 3-, 5-, 6-, and 8-aminoquinolines with antiplasmodial and antifungal activity [1]. This work demonstrates that the 2-oxopyrrolidin-1-yl substituent is compatible with the quinoline scaffold and can be used as a directing or protecting group in multistep syntheses. The target compound—a fully elaborated quinoline-8-sulfonamide bearing the 2-oxopyrrolidin-1-yl group on the N-phenyl ring rather than directly on the quinoline core—represents a distinct architectural arrangement from the intermediates described in this synthetic methodology study. This structural relationship suggests that the target compound could serve as a scaffold for further derivatization, or as a comparator in studies exploring the positional effects of the 2-oxopyrrolidin-1-yl group on biological activity.

Antimalarial 8-Aminoquinoline 2-Oxopyrrolidinyl Synthetic intermediate

Validated Research and Industrial Application Scenarios for N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide (CAS 1211711-75-9)


Scaffold for Structure-Activity Relationship (SAR) Expansion of Quinoline-8-Sulfonamide PKM2 Modulators

Given that the Marciniec et al. (2023) PKM2 modulator series did not explore compounds bearing a 2-oxopyrrolidin-1-yl substituent on the N-aryl ring, this compound offers a structurally distinct entry point for expanding the SAR landscape of quinoline-8-sulfonamide PKM2 modulators [1]. The lactam carbonyl of the 2-oxopyrrolidin-1-yl group could engage in hydrogen-bonding interactions with active-site residues that are inaccessible to the substituents explored in the original series. Researchers investigating PKM2 modulation in cancer metabolism may find this compound useful as a chemical probe to test hypotheses about the role of H-bond acceptor placement on modulator potency and selectivity.

Positional Isomer Comparator for (2-Oxopyrrolidin-1-yl)quinoline Biological Studies

The Vandekerckhove et al. (2015) study established that 2-oxopyrrolidin-1-yl-substituted quinolines possess antiplasmodial activity when the substituent is attached directly to the quinoline core [2]. This compound, with the 2-oxopyrrolidin-1-yl group relocated to the N-phenyl ring of the sulfonamide, serves as a positional isomer comparator. Comparative evaluation of these two architectures against Plasmodium falciparum could reveal whether the spatial positioning of the 2-oxopyrrolidin-1-yl group relative to the quinoline core influences antiplasmodial potency or selectivity.

Diversification of Quinoline-8-Sulfonamide Multi-Target Neurotherapeutic Libraries

The Elkelesh et al. (2024) study demonstrated that quinoline-sulfonamide derivatives can achieve sub-micromolar inhibition of MAO and ChE enzymes relevant to Alzheimer's disease [3]. The target compound's unique disubstitution pattern (p-OCH₃, m-2-oxopyrrolidin-1-yl) has not been evaluated in any published MAO/ChE inhibitor series. For medicinal chemistry programs seeking to diversify beyond the alkoxy and halogen substituents explored to date, this compound represents a structurally novel chemotype that could be screened against MAO-A, MAO-B, AChE, and BChE to assess whether the lactam moiety confers any advantage in potency or isoform selectivity.

Reference Compound for Freedom-to-Operate Analysis in Quinoline-8-Sulfonamide Anticancer Research

The Agios Pharmaceuticals patent family EP2448582/EP3241554, granted and maintained through 2024, claims quinoline-8-sulfonamide derivatives for anticancer applications [4]. Industrial research groups pursuing quinoline-8-sulfonamide-based anticancer programs should evaluate this compound as a reference structure when conducting freedom-to-operate analyses. Its position within the claimed Markush space should be assessed by a qualified patent professional before commercial development activities commence.

Quote Request

Request a Quote for N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.